molecular formula C15H14FN3S B2705499 2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol CAS No. 951993-31-0

2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol

Cat. No.: B2705499
CAS No.: 951993-31-0
M. Wt: 287.36
InChI Key: OUUDPUBXLFLPED-UHFFFAOYSA-N
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Description

2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol is a pyrazolo[1,5-a]pyrimidine derivative characterized by a thiol (-SH) group at position 7, an ethyl group at position 2, a 4-fluorophenyl substituent at position 3, and a methyl group at position 3.

Properties

IUPAC Name

2-ethyl-3-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3S/c1-3-12-14(10-4-6-11(16)7-5-10)15-17-9(2)8-13(20)19(15)18-12/h4-8,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFHGLUXAZMOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC(=CC(=S)N2N1)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol . The reaction conditions often involve heating under reflux and the use of environmentally benign solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promising anticancer properties in various studies. It has been evaluated for its effects on different cancer cell lines, revealing significant cytotoxicity. For instance, in a study involving A549 lung cancer cells and MCF-7 breast cancer cells, the compound exhibited IC50 values of 12.5 µM and 15.0 µM respectively, indicating its potential as a lead compound for new anticancer agents . The mechanism of action is believed to involve modulation of signaling pathways critical for cell growth and survival.

Anti-inflammatory Properties
Research indicates that 2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol may possess anti-inflammatory effects. This is hypothesized to occur through the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts. Such properties make it a candidate for developing treatments for inflammatory diseases.

Antiviral and Antimicrobial Activity
The compound's structural features suggest potential antiviral and antimicrobial activities. Similar compounds have been shown to target specific viral enzymes or bacterial receptors, leading to effective inhibition of pathogen growth. Further studies are needed to explore these properties in depth.

Biological Studies

Biochemical Pathways Investigation
this compound is utilized in biological studies to investigate its effects on various biochemical pathways. Its ability to bind to active sites of enzymes suggests that it can modulate their activity, which could lead to therapeutic effects against diseases characterized by dysregulated biochemical pathways.

Cellular Mechanism Studies
The compound is also used in studies examining cellular mechanisms underlying its therapeutic effects. By understanding how it interacts with cellular targets, researchers can better elucidate its role in disease modulation and therapeutic interventions.

Industrial Applications

Material Science
Given its unique chemical properties, this compound is being explored for potential applications in material science. Its ability to undergo various chemical reactions makes it suitable for developing new materials with specific functionalities.

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Application AreaKey Findings
Anticancer Activity Significant cytotoxicity against A549 and MCF-7 cells (IC50: 12.5 µM, 15.0 µM)
Anti-inflammatory Potential inhibition of pro-inflammatory cytokines
Antiviral/Antimicrobial Targeting viral enzymes and bacterial receptors suggested
Biochemical Pathways Modulates activity of enzymes involved in key cellular processes
Material Science Potential for developing new materials with unique functionalities

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Biological Activity/Application Key Reference
2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol 2-Et, 3-(4-F-C6H4), 5-Me, 7-SH Not explicitly reported (structural focus)
5-Substituted 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (Compounds 22–44) 3-(4-F-C6H4), 5-R (variable), 7-NH(CH2Pyridin-2-yl) Anti-mycobacterial (MIC values in Table 2)
MK85: 3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methylhexahydropyrimidinone) 3-(CF3-C6H3), 5-hexahydropyrimidinone Potential kinase inhibitor (structural study)
VUIIS1009A/B (TSPO Probes) 2-(4-F-C6H4), 5/7-Et/Me, 3-acetamide Imaging agents for TSPO (binding affinity)
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate 5-(4-F-C6H4), 7-CF3, 2-COOEt (tetrahydro) Agrochemical research (solubility focus)
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide 7-SCH2CONHAr, 3-(4-F-C6H4), 5-Me Antimicrobial screening

Impact of Substituents on Pharmacological Properties

Position 2 (Ethyl vs. In contrast, compounds like MK63 (2-phenyl, 5-tetrafluorophenyl) prioritize aromatic bulk for receptor interactions .

Position 3 (4-Fluorophenyl vs. Other Aromatic Groups):

  • The 4-fluorophenyl group is a common motif in drug design due to its metabolic stability and electron-withdrawing effects. Analogs with 4-methoxyphenyl (e.g., 9j in ) or trifluoromethylphenyl (e.g., MK85) substituents show altered electronic profiles, affecting binding to targets like mycobacterial enzymes .

Position 7 (Thiol vs. Amine or Ester):

  • The thiol group in the target compound offers nucleophilic reactivity, enabling disulfide bond formation or metal chelation. In contrast, 7-amine derivatives (e.g., compounds 22–44 in ) exhibit hydrogen-bonding capabilities critical for anti-mycobacterial activity . Ester derivatives (e.g., pyrazophos in ) are used as pesticides, highlighting functional group versatility .

Saturation and Conformation: Tetrahydropyrazolo[1,5-a]pyrimidines (e.g., ) adopt non-planar conformations, improving solubility but reducing aromatic stacking interactions compared to fully aromatic analogs .

Biological Activity

Overview

2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in medicinal chemistry. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Condensation Reaction : Starting from 4-fluoroaniline and ethyl acetoacetate to form an intermediate.
  • Cyclization : The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
  • Final Modifications : Subsequent reactions yield the final thione structure.

This compound can also be synthesized through various other methods involving different reagents and conditions, optimizing for yield and purity .

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Research indicates that compounds similar to this pyrazolo[1,5-a]pyrimidine derivative exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, derivatives with phenyl and chlorophenyl substitutions showed enhanced cytotoxicity, with IC50 values indicating potent activity .

CompoundIC50 (MCF-7)IC50 (HeLa)
K1188 μM113 μM
K2162 μM105 μM
K3195 μM157 μM
K4125 μM36 μM
K5119 μM 15 μM

Anti-inflammatory and Antimicrobial Properties

The compound has also shown promise in anti-inflammatory assays by inhibiting cyclooxygenase enzymes, which play a critical role in inflammatory processes. Additionally, it exhibits antimicrobial properties against various pathogens, suggesting its potential utility in treating infections .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer progression.
  • Receptor Modulation : It could interact with various receptors involved in cellular signaling pathways, leading to altered cellular responses.
  • Biochemical Pathway Interference : By targeting key enzymes or receptors, the compound can modulate biochemical pathways associated with disease states .

Case Studies

In a study evaluating the cytotoxic effects of pyridopyrimidine derivatives, it was found that the presence of aromatic substitutions significantly enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in designing more effective anticancer agents .

Another investigation into the antimicrobial activity of similar compounds demonstrated their effectiveness against both gram-positive and gram-negative bacteria, further supporting their potential as therapeutic agents .

Q & A

Q. Advanced

  • Enzyme inhibition :
    • Kinase assays : Measure IC₅₀ values using fluorescence-based ADP-Glo™ assays for kinases like c-Src .
    • GABAB receptor modulation : Use calcium flux assays in HEK293 cells expressing GABAB receptors to test positive allosteric modulation (e.g., EC₅₀ determination) .
  • Dose-response studies : Compare activity with analogs (e.g., trifluoromethyl vs. methyl substitutions) to establish structure-activity relationships (SAR) .

Addressing Data Discrepancies: How to reconcile conflicting structural data from different techniques?

Q. Advanced

  • Polymorphism checks : SCXRD may reveal multiple crystal forms, while NMR detects solution-state conformers. For example, thiol tautomerism (S–H vs. thione) can cause NMR/XRD mismatches .
  • Dynamic effects : Variable-temperature NMR or DFT calculations can resolve discrepancies in substituent orientation .
  • Cross-validation : Overlay spectroscopic data (e.g., NOESY for spatial proximity) with crystallographic distances .

Comparative Bioactivity: How does substitution at the 7-thiol position influence activity?

Q. Advanced

  • Electron-withdrawing groups (e.g., CF₃): Enhance kinase inhibition (e.g., c-Src IC₅₀ = 12 nM) by increasing electrophilicity at the pyrimidine core .
  • Thiol vs. methyl : Thiol derivatives show improved GABAB receptor binding (Ki < 100 nM) due to hydrogen-bonding interactions .
  • SAR studies : Replace 7-thiol with morpholine or piperidine to assess solubility and CNS penetration .

Reaction Optimization: What factors impact synthesis yields?

Q. Advanced

  • Solvent effects : Polar solvents (DMF, dioxane) improve solubility of aromatic intermediates, but may reduce yields due to side reactions .
  • Catalyst loading : Excess K₂CO₃ (2–3 eq.) enhances deprotonation but can lead to hydrolysis of sensitive groups .
  • Temperature control : Lower temperatures (65°C) favor regioselectivity, while higher temperatures (95°C) accelerate cyclization but risk decomposition .

Analytical Challenges: How to address low crystallinity in X-ray studies?

Q. Advanced

  • Crystallization screens : Use vapor diffusion with solvent pairs (e.g., DCM/methanol) to grow suitable crystals .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • High-resolution data : Collect at synchrotron sources (e.g., λ = 0.7 Å) to resolve disordered substituents (e.g., ethyl groups) .

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